3-Hexen-1-yne
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Overview
Description
3-Hexen-1-yne is an organic compound with the molecular formula C6H8. It is an alkyne, characterized by the presence of a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexen-1-yne can be synthesized through various methods. One common approach involves the reaction of acetylene with butadiene in the presence of a catalyst. Another method includes the use of Grignard reagents, where a halogenated precursor reacts with magnesium to form the corresponding Grignard reagent, which then undergoes further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, is common to facilitate the reaction and increase yield. The reaction conditions often include elevated temperatures and pressures to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hexen-1-yne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation of this compound can lead to the formation of hexenes or hexanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 3-chloro-3-hexene.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hexenes and hexanes.
Substitution: Halogenated hexenes.
Scientific Research Applications
3-Hexen-1-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3-Hexen-1-yne involves its ability to participate in various chemical reactions due to the presence of both a triple bond and a double bond. These reactive sites allow it to interact with different molecular targets and pathways. For example, in biological systems, it can inhibit the growth of certain microorganisms by disrupting their cellular processes .
Comparison with Similar Compounds
1-Hexyne: Another alkyne with a triple bond at the first carbon.
2-Hexyne: An alkyne with a triple bond at the second carbon.
3-Hexyne: Similar to 3-Hexen-1-yne but lacks the double bond
Uniqueness: this compound is unique due to the presence of both a triple bond and a double bond within the same molecule. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
2807-09-2 |
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Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
(E)-hex-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5+ |
InChI Key |
CLFYLNSQRWCJAY-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/C#C |
Canonical SMILES |
CCC=CC#C |
Origin of Product |
United States |
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